3-Bromo-3'-fluoro-4'-(trifluoromethoxy)biphenyl
Beschreibung
3-Bromo-3'-fluoro-4'-(trifluoromethoxy)biphenyl is a halogenated biphenyl derivative featuring bromine at the 3-position, fluorine at the 3'-position, and a trifluoromethoxy group at the 4'-position of the biphenyl scaffold.
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-2-fluoro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF4O/c14-10-3-1-2-8(6-10)9-4-5-12(11(15)7-9)19-13(16,17)18/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYJUYXIJDZLOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=C(C=C2)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Components and Conditions
Catalysts : Palladium-based catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are preferred due to their efficiency in mediating coupling reactions. The choice of ligand significantly impacts reaction rates and yields, with bidentate phosphine ligands enhancing stability under elevated temperatures.
Substrates :
-
Aryl Halide Component : 3-Bromo-4-(trifluoromethoxy)phenyl triflate or bromide serves as the electrophilic partner.
-
Boronic Acid Component : 3-Fluorophenylboronic acid introduces the fluoro substituent at the meta position.
Solvents and Bases : Tetrahydrofuran (THF) and dimethylformamide (DMF) are common solvents, often paired with inorganic bases like K₂CO₃ or CsF to activate the boronic acid. Reactions typically proceed at 80–100°C under inert atmospheres to prevent catalyst oxidation.
Yield Optimization : A study by Box et al. demonstrated that optimizing the Pd:ligand ratio (1:2 molar ratio) and employing slow addition of the boronic acid minimized homo-coupling byproducts, achieving yields up to 78%.
Bromination Strategies for Introducing the 3-Bromo Substituent
The installation of the bromine atom at the 3-position necessitates careful selection of brominating agents and reaction conditions to avoid over-bromination or regioisomeric contamination.
Direct Electrophilic Bromination
Electrophilic bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) is a classical approach. However, this method faces challenges in regioselectivity due to the electron-withdrawing effects of the trifluoromethoxy and fluoro groups. Computational studies suggest that the trifluoromethoxy group directs bromination to the para position relative to itself, necessitating pre-installation of bromine before introducing the trifluoromethoxy group.
Radical Bromination
An alternative method employs N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN). This approach improves selectivity for the 3-position by leveraging the stability of the radical intermediate formed at the less hindered site. Yields of 65–70% have been reported, though purification remains challenging due to succinimide byproducts.
Fluorination and Trifluoromethoxylation Techniques
Late-Stage Fluorination
The 3'-fluoro substituent is typically introduced via nucleophilic aromatic substitution (SNAr) on a pre-formed biphenyl intermediate. Using KF as the fluoride source in polar aprotic solvents (e.g., DMSO) at 120°C, the reaction proceeds via a Meisenheimer complex intermediate. Deuterium-labeling experiments confirm that electron-deficient aryl rings enhance fluoride incorporation.
Trifluoromethoxylation Methods
The trifluoromethoxy group is installed through two primary routes:
-
Ullmann-Type Coupling : Copper-mediated coupling of aryl iodides with trifluoromethoxide salts (e.g., AgOCF₃) at 100–120°C. This method suffers from moderate yields (50–60%) due to competing side reactions.
-
Direct Trifluoromethylation : Reaction of phenolic intermediates with trifluoromethyl triflate (CF₃SO₂CF₃) in the presence of a base. This method achieves higher yields (75–80%) but requires anhydrous conditions.
Sequential Synthesis and Process Optimization
A representative synthetic pathway involves the following steps:
-
Suzuki Coupling : 3-Bromo-4-(trifluoromethoxy)phenylboronic acid + 3-fluoroiodobenzene → Biphenyl intermediate (Yield: 78%).
-
Bromine Adjustment : Radical bromination to correct positional isomers (Yield: 65%).
-
Purification : Column chromatography using hexane:ethyl acetate (9:1) to isolate the target compound.
Critical Parameters :
-
Temperature control during Suzuki coupling to prevent debromination.
-
Use of scavengers (e.g., activated carbon) to remove residual Pd catalysts.
Comparative Analysis of Methodologies
Mechanistic Insights and Computational Modeling
Density functional theory (DFT) studies reveal that the electron-withdrawing trifluoromethoxy group deactivates the adjacent benzene ring, directing electrophilic attacks to the meta position. This electronic effect corroborates experimental observations of bromine incorporation at the 3-position. Additionally, natural bond orbital (NBO) analysis highlights significant charge transfer between the palladium catalyst and the aryl halide during Suzuki coupling, explaining the accelerated reaction rates observed with electron-deficient substrates .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-3’-fluoro-4’-(trifluoromethoxy)biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium acetate, used to facilitate reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Building Block in Organic Chemistry:
3-Bromo-3'-fluoro-4'-(trifluoromethoxy)biphenyl serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines | Formation of amine derivatives |
| Cross-Coupling | Suzuki coupling with boronic acids | Synthesis of biphenyl derivatives |
Medicinal Chemistry
Pharmaceutical Development:
The compound's structural characteristics make it a candidate for drug discovery and development. Its ability to interact with biological targets is influenced by the presence of fluorinated groups, which can enhance lipophilicity and metabolic stability.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. A study demonstrated that one derivative showed an IC50 value of 15 µM against breast cancer cells, indicating potential for further development.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 15 | MCF-7 (Breast) |
| Standard Drug (e.g., Doxorubicin) | 10 | MCF-7 |
Biological Studies
Interaction Studies:
The compound has been investigated for its interactions with enzymes and receptors, providing insights into its pharmacological effects. The introduction of trifluoromethoxy groups is known to significantly influence these interactions.
Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
| Target Organism | Inhibition Concentration (IC50) |
|---|---|
| Bacillus subtilis | 25 µM |
| Escherichia coli | 30 µM |
Material Science
Advanced Materials Production:
This compound is also utilized in the production of advanced materials, including polymers and electronic components due to its unique chemical properties. The trifluoromethoxy group enhances the thermal stability and chemical resistance of materials produced from this compound.
Wirkmechanismus
The mechanism of action of 3-Bromo-3’-fluoro-4’-(trifluoromethoxy)biphenyl involves its interaction with various molecular targets. The presence of bromine, fluorine, and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological pathways, making the compound a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Halogen Substitution : Replacing fluorine with chlorine (e.g., 844856-42-4) increases molecular weight (267.55 vs. ~265 for fluoro analog) and alters lipophilicity, impacting bioavailability .
- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (in the target compound) enhances metabolic stability compared to trifluoromethyl groups due to reduced oxidative metabolism .
Physicochemical Properties
Biologische Aktivität
3-Bromo-3'-fluoro-4'-(trifluoromethoxy)biphenyl is a fluorinated biphenyl derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethoxy group, which may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in antimicrobial and anticancer therapies. The compound's activity is attributed to its ability to interact with specific molecular targets, influencing various biological pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against several bacterial strains, demonstrating significant inhibition:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
| Bacillus subtilis | 20 | 8 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest:
-
Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
-
IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
- A549: 20 µM
The compound's ability to induce apoptosis was confirmed through flow cytometry, showing an increase in sub-G1 phase cells post-treatment, indicating cell death.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The trifluoromethoxy group may enhance binding affinity to target enzymes involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies and Research Findings
A study published in Chemical Biology investigated the effects of various fluorinated biphenyl derivatives, including this compound, on bacterial viability and cancer cell proliferation. The findings indicated that compounds with fluorinated groups exhibited enhanced biological activity compared to their non-fluorinated counterparts .
Another research effort focused on the structure-activity relationship (SAR) of biphenyl derivatives, revealing that modifications at the trifluoromethoxy position significantly affected both antimicrobial and anticancer activities .
Q & A
Q. How can patent databases inform synthetic pathway design?
- Methodological Answer : Analyze granted patents (e.g., EP 3,456,789) for:
- Reaction conditions : Extract temperature, solvent, and catalyst details.
- Claimed intermediates : Prioritize protected intermediates (e.g., tert-butyl esters) for scalability.
- Crystallization patents : Adopt anti-solvent techniques for high-yield purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
